molecular formula C12H11FN2 B2707433 (4-Fluorophenyl)(pyridin-3-yl)methanamine CAS No. 939757-70-7

(4-Fluorophenyl)(pyridin-3-yl)methanamine

Cat. No.: B2707433
CAS No.: 939757-70-7
M. Wt: 202.232
InChI Key: PZMFBSOVJATATC-UHFFFAOYSA-N
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Description

The compound (4-Fluorophenyl)(pyridin-3-yl)methanamine is an organic compound with the CAS Number: 177976-53-3 . It has a molecular weight of 202.23 . The IUPAC name for this compound is [5-(4-fluorophenyl)-3-pyridinyl]methanamine .


Molecular Structure Analysis

The InChI code for This compound is 1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound This compound is a solid at room temperature . Its molecular weight is 202.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.

Scientific Research Applications

Met Kinase Inhibition

  • Discovery of Selective Met Kinase Inhibitors : Research has led to the discovery of potent and selective Met kinase inhibitors, such as BMS-777607, which demonstrate complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration (Schroeder et al., 2009).

Catalytic Applications

  • Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been used in the synthesis of NCN′ pincer palladacycles, demonstrating good activity and selectivity in catalytic applications (Roffe et al., 2016).

Antidepressant-like Activity

  • Novel Aryloxyethyl Derivatives as Serotonin 5-HT1A Receptor-Biased Agonists : A series of derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing high selectivity and potent antidepressant-like activity (Sniecikowska et al., 2019).

Antiosteoclast Activity

  • Synthesis and Antiosteoclast Activity of Diazaphospholo Derivatives : A family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates has been synthesized, showing moderate to high antiosteoclast activity (Reddy et al., 2012).

Fluorescent pH Sensors

  • Tri-(2-picolyl) Amine-Modified Triarylborane for Sensing Anions : This compound can distinguish between cyanide and fluoride anions in aqueous solutions, displaying different fluorogenic responses (Zhang et al., 2019).

Serotonin 5-HT1A Receptor Agonists

  • Novel Derivatives of 2-Pyridinemethylamine as Selective 5-HT1A Agonists : These derivatives exhibit enhanced oral bioavailability and long-lasting 5-HT1A agonist activity, indicating potential as antidepressants (Vacher et al., 1999).

pH Sensor Applications

  • Triphenylamine Derivatives as pH Sensors : Certain triphenylamine derivatives functionalized with fluorophenyl and pyridinyl groups exhibit pH-dependent absorptions and emissions, making them suitable as pH sensors (Hu et al., 2013).

Anticonvulsant Agents

  • Schiff Bases of 3-Aminomethyl Pyridine as Anticonvulsants : Novel schiff bases synthesized through condensation reactions have shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxicity in Cancer Treatment

  • Iron(III) Complexes of Pyridoxal Schiff Bases : These complexes show remarkable photocytotoxicity in various cancer cells and display significant uptake in the endoplasmic reticulum, indicating potential applications in cancer therapy (Basu et al., 2015).

Properties

IUPAC Name

(4-fluorophenyl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10/h1-8,12H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMFBSOVJATATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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